N-(3-cyclopropyl-3-hydroxypropyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
N-(3-cyclopropyl-3-hydroxypropyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a diamide derivative featuring a unique combination of structural motifs:
- A 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl group, incorporating a pyrrolidinone ring (known for enhancing metabolic stability and binding interactions) and a methyl substituent for lipophilic modulation .
- An ethanediamide (oxamide) backbone, which may influence conformational flexibility and intermolecular interactions .
This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where rigidity and hydrogen-bonding networks are critical. Below, we compare its structural and functional attributes with analogous compounds reported in the literature.
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-12-4-7-14(11-15(12)22-10-2-3-17(22)24)21-19(26)18(25)20-9-8-16(23)13-5-6-13/h4,7,11,13,16,23H,2-3,5-6,8-10H2,1H3,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGZBBOWKADUJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₈N₂O₂
- Molecular Weight : 262.31 g/mol
- IUPAC Name : N-(3-cyclopropyl-3-hydroxypropyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Structural Features
The compound features:
- A cyclopropyl group that may influence its interaction with biological targets.
- A pyrrolidine moiety, which is often associated with neuroactive compounds.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Cytotoxicity : The compound may display cytotoxic effects against certain cancer cell lines, similar to other derivatives studied in the literature .
- Inhibition of Macromolecular Synthesis : It has been observed that related compounds can inhibit macromolecular synthesis in cultured cells, suggesting potential applications in oncology .
Case Studies
- Cytotoxicity in Cancer Cell Lines :
- Neuroactivity :
- The pyrrolidine structure is known for its role in modulating neurotransmitter systems. Compounds containing this moiety have been studied for their effects on serotonin and dopamine receptors, indicating potential use in treating neurological disorders.
Comparative Biological Activity
| Compound Name | IC50 (µM) | Activity Type | Reference |
|---|---|---|---|
| Compound A | 0.5 | Cytotoxicity | |
| Compound B | 1.2 | Neuroactivity | |
| Target Compound | TBD | TBD | TBD |
High-throughput Screening
A study involving high-throughput screening identified several compounds with similar structures that demonstrated promising biological activity. The ROS-Glo™ H₂O₂ Assay was utilized to evaluate oxidative stress responses, which are crucial in understanding the compound's therapeutic potential .
Structure-Activity Relationship (SAR)
Understanding the SAR of similar compounds provides insight into optimizing the biological activity of this compound:
- Variations in substituents on the phenyl ring significantly affect cytotoxicity and receptor binding affinity.
Comparison with Similar Compounds
N-(3-(4-chlorophenyl)-1-cyclohexyl-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide ()
- Structure: Contains a 2-oxopyrrolidinone ring fused with a cyclohexyl group and a chlorophenyl substituent.
- Key Differences: Lacks the ethanediamide linker, instead featuring a monoamide bond. The cyclohexyl and chlorophenyl groups enhance lipophilicity compared to the cyclopropyl and hydroxypropyl groups in the target compound.
- Synthesis : Achieved via multicomponent reactions (78% yield), indicating robust scalability .
- Properties : Melting point = 129–131°C; molecular weight = 388.19 g/mol.
Compounds from
- Example : A compound with a 2-oxopyrrolidin-1-yl group attached to a phenyl ring (structure partially described in ).
- Key Similarity: Shared pyrrolidinone ring, which is associated with improved metabolic stability and binding to hydrophobic pockets.
- Divergence : The target compound’s hydroxypropyl-cyclopropyl chain may reduce steric hindrance compared to bulkier substituents in analogues .
Diamide-Containing Analogues
N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide ()
- Structure: Features an ethanediamide linker connected to a phthalazinone ring and hydroxypropyl group.
- Comparison: Both compounds utilize diamide backbones, but the target compound replaces the phthalazinone with a pyrrolidinone-phenyl system. The phthalazinone moiety in ’s compound may confer stronger π-π stacking interactions, whereas the target’s cyclopropyl group adds conformational rigidity .
- Molecular Weight : 304.30 g/mol (vs. ~403 g/mol estimated for the target compound).
Amide Derivatives with Quinazoline/Benzamide Scaffolds
4-Methyl-3-(2-((1-methylpiperidin-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide ()
- Structure : Benzamide-quinazoline hybrid with a trifluoromethylphenyl group.
- Key Contrasts: Monoamide vs. diamide linkage. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, unlike the target’s hydroxypropyl-cyclopropyl chain.
Q & A
Q. What are the optimal synthetic pathways and characterization methods for N-(3-cyclopropyl-3-hydroxypropyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide?
The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
- Cyclopropane incorporation : Use of cyclopropyl-containing precursors (e.g., 3-cyclopropyl-3-hydroxypropyl intermediates) under inert atmospheres to prevent oxidation .
- Amide bond formation : Coupling reactions between hydroxypropyl and phenyl-ethanediamide moieties, optimized via solvent choice (e.g., DMF or THF) and temperature gradients (0–5°C to room temperature) to minimize side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity isolation .
Q. Characterization :
- NMR spectroscopy : H and C NMR to confirm functional groups (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, amide carbonyls at δ 165–175 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- X-ray crystallography : If single crystals are obtainable, SHELXL (via SHELX suite) refines bond lengths/angles and resolves stereochemistry .
- HPLC-PDA : Purity assessment (>98%) using reverse-phase C18 columns and UV detection (λmax ~255 nm, based on aromatic/amide chromophores) .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability and decomposition profiles under nitrogen .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Storage : Long-term stability at -20°C in airtight, light-protected containers to prevent hydrolysis or photodegradation .
- In-solution stability : Monitor via periodic NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) for degradation products like free cyclopropane or oxopyrrolidine .
Advanced Research Questions
Q. What challenges arise in resolving the compound’s crystal structure, and how can they be addressed?
- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinning fractions and improve data quality .
- Low-resolution data : Employ charge-flipping algorithms (SHELXD) for ab initio phasing and density modification .
- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., amide-amide or hydroxyl-π bonds) to explain packing motifs .
Q. How can computational modeling predict reactivity and interactions with biological targets?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites (e.g., cyclopropyl strain or amide lone pairs) .
- Molecular docking : Screen against enzyme active sites (e.g., kinases or proteases) using AutoDock Vina, focusing on hydrogen bonds with the oxopyrrolidine moiety .
Q. What methodologies elucidate bioactivity mechanisms, particularly enzyme inhibition or receptor modulation?
- Enzymatic assays : Measure IC50 values using fluorogenic substrates (e.g., for proteases) and compare with control inhibitors .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) to immobilized targets like G-protein-coupled receptors .
- SAR studies : Modify substituents (e.g., methyl on phenyl or cyclopropyl groups) to correlate structural changes with activity .
Q. How should researchers address contradictions in bioactivity data across studies?
- Reproducibility checks : Validate assays in triplicate with blinded controls to exclude batch variability .
- Off-target profiling : Use proteome-wide affinity pulldowns (e.g., CETSA) to identify unintended interactions .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., ethanediamides with varying aryl groups) .
Q. What strategies optimize reaction yields and selectivity in multi-step syntheses?
- Catalyst screening : Test Pd-mediated cross-coupling for aryl-cyclopropyl bond formation .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for amidation, switching to toluene for cyclopropane ring closure .
- In situ monitoring : Employ ReactIR to track intermediate formation and adjust stoichiometry dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
